Cas no 2361878-96-6 (N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide)
![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide structure](https://pt.kuujia.com/scimg/cas/2361878-96-6x500.png)
2361878-96-6 structure
Nome do Produto:N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide
N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-ethyl-N-[2-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]prop-2-enamide
- N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide
- Z2893431186
- 2361878-96-6
- EN300-26593187
- N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide
-
- Inchi: 1S/C16H19FN2O2/c1-3-15(20)18(4-2)11-16(21)19-9-8-13-12(10-19)6-5-7-14(13)17/h3,5-7H,1,4,8-11H2,2H3
- Chave InChI: MGOVHMNNINGFEE-UHFFFAOYSA-N
- SMILES: C(N(CC)CC(N1CCC2=C(C1)C=CC=C2F)=O)(=O)C=C
Propriedades Computadas
- Massa Exacta: 290.14305602g/mol
- Massa monoisotópica: 290.14305602g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 4
- Complexidade: 413
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 40.6Ų
Propriedades Experimentais
- Densidade: 1.186±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 502.8±50.0 °C(Predicted)
- pka: -1.09±0.20(Predicted)
N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593187-0.05g |
N-ethyl-N-[2-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]prop-2-enamide |
2361878-96-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide Literatura Relacionada
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
2361878-96-6 (N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide) Produtos relacionados
- 1803859-82-6(2-Iodobenzo[d]oxazole-7-sulfonamide)
- 1935360-87-4(2,3-diethylmorpholine)
- 723743-41-7(4-ethoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide)
- 335193-70-9(BDP R6G NHS ester)
- 6089-04-9(2-(2-Propynyloxy)tetrahydropyran)
- 1233952-38-9(N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride)
- 1805594-82-4(Ethyl 5-bromo-4-cyano-2-ethylbenzoate)
- 2172051-77-1(2-5-cyclopentyl-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 2171154-55-3(2-(2S)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidin-2-ylacetic acid)
- 327038-75-5(N-(2,5-dichlorophenyl)naphthalene-1-carboxamide)
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente
